molecular formula C22H16ClN3O B2989091 1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone CAS No. 313395-51-6

1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone

Katalognummer B2989091
CAS-Nummer: 313395-51-6
Molekulargewicht: 373.84
InChI-Schlüssel: LXSDLRGGIBXRSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a quinazoline ring, a phenyl group, and an ethanone group. Quinazolines are nitrogen-containing bicyclic compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They act on various pathways involved in cancer cell proliferation and survival. For instance, some quinazoline compounds have been found to inhibit tyrosine kinase enzymes, which are often overactive in cancer cells . The specific compound may be researched for its potential to act as a kinase inhibitor, which could be useful in the treatment of cancers such as lung and pancreatic cancers.

Antibacterial Properties

The emergence of drug-resistant bacterial strains has led to a renewed interest in quinazoline derivatives as potential antibacterial agents. These compounds have shown promise in combating resistant bacteria strains, making them valuable in the development of new antibiotics .

Antiviral Applications

Quinazoline derivatives have also been explored for their antiviral activities. They can interfere with viral replication and are considered as potential treatments for diseases caused by viruses. The compound “1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone” could be part of studies aimed at finding new treatments for viral infections .

Anti-Inflammatory and Analgesic Effects

These compounds have demonstrated significant anti-inflammatory and analgesic effects, which could make them suitable for the development of new pain relief medications. Their mechanism of action often involves the modulation of inflammatory pathways .

Anticonvulsant Potential

Research has indicated that quinazoline derivatives can have anticonvulsant properties, making them candidates for the treatment of epilepsy and other seizure disorders. They may modulate neurotransmitter release or ion channel activity in the brain .

Antimalarial Activity

Quinazoline derivatives have shown potential as antimalarial agents. They may inhibit enzymes that are essential for the survival of the malaria parasite, offering a possible new avenue for malaria treatment .

Antioxidant Properties

These compounds can act as antioxidants, protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. The compound could be investigated for its ability to scavenge free radicals .

Enzyme Inhibition

Quinazoline derivatives have been reported to inhibit various enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism. This inhibition can be beneficial in the management of conditions like diabetes, where controlling blood sugar levels is crucial .

Zukünftige Richtungen

Quinazoline and quinazolinone derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . There is ongoing research into the synthesis and investigation of new structural prototypes with more effective biological activity . This suggests that there may be future research opportunities involving “1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone” and similar compounds.

Eigenschaften

IUPAC Name

1-[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c1-14(27)15-7-10-18(11-8-15)24-22-25-20-12-9-17(23)13-19(20)21(26-22)16-5-3-2-4-6-16/h2-13H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSDLRGGIBXRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.